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Compound of Interest

Compound Name: Triallylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: Tertiary allylamines are a significant class of organic compounds characterized by a
nitrogen atom bonded to three organic substituents, at least one of which is an allyl group
(CH2=CHCHe:z-). This structural motif is a cornerstone in various fields, most notably in
medicinal chemistry, where it is integral to the structure of several key antifungal agents.[1] The
unique reactivity of the allyl group, combined with the properties of the tertiary amine, imparts
these molecules with distinct chemical and biological characteristics. This guide provides an in-
depth exploration of the fundamental chemistry of tertiary allylamines, including their synthesis,
physicochemical properties, reactivity, and their mechanism of action in drug development.

I. Physicochemical and Spectroscopic Properties

The properties of tertiary allylamines are dictated by the interplay between the electron-rich
tertiary nitrogen center and the reactive 1t-system of the allyl group. Unlike primary and
secondary amines, tertiary amines lack an N-H bond, which precludes their participation as
hydrogen bond donors, affecting properties like boiling point and solubility. They do, however,
act as hydrogen bond acceptors.

The basicity of tertiary allylamines is a key property, influenced by the electronic effects of the
substituents on the nitrogen atom. The pKa of triallylamine, a simple tertiary allylamine, is
8.31.[2] This is slightly lower than many saturated tertiary alkylamines, a difference that can be
attributed to the electron-withdrawing nature of the sp2-hybridized carbons in the allyl groups.
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Table 1: Physicochemical Properties of Representative Tertiary Allylamines

Property Triallylamine Terbinafine

CAS Number 102-70-5 91161-71-6

Molecular Formula CoH1sN C21H2sN

Molecular Weight ( g/mol ) 137.22[2] 291.44

Boiling Point (°C) 150-151]3] N/A

Metting Point (°C) 7003] N/A (as Hydrochloride: 204-
208)

Density (g/mL) 0.79 - 0.800 @ 25°C[2][3] N/A

pKa 8.31[2] N/A

Refractive Index (n20/D) 1.451[3] N/A

Spectroscopic Characterization

The structural features of tertiary allylamines give rise to characteristic spectroscopic
signatures.

* Nuclear Magnetic Resonance (NMR) Spectroscopy: In *H NMR spectra, the protons of the
allyl group are distinctive. The vinyl protons typically appear in the 5-6 ppm region, while the
allylic protons adjacent to the nitrogen appear further downfield (~3.0 ppm) compared to
simple alkanes due to the deshielding effect of the nitrogen atom.[4]

e Mass Spectrometry (MS): The most common fragmentation pathway for tertiary amines in
mass spectrometry is the cleavage of the C-C bond adjacent (alpha) to the C-N bond.[4] This
results in the formation of a stable, nitrogen-containing cation, which often represents the
base peak in the spectrum.

 Infrared (IR) Spectroscopy: Tertiary amines lack the characteristic N-H stretching bands seen
in primary and secondary amines around 3300-3500 cm~*. The key diagnostic peaks for a
tertiary allylamine would be the C=C stretch of the allyl group (around 1640 cm~?) and the C-
N stretching vibrations.
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Table 2: Typical *H-NMR Chemical Shifts for Tertiary Allylamine Protons

Typical Chemical Shift

Proton Type Structure Fragment

(ppm)
Allylic Protons -N-CH2-CH=CH: ~2.8-3.2
Internal Vinyl Proton -N-CH2-CH=CH: ~5.7-6.0
Terminal Vinyl Protons -N-CH2-CH=CH: ~5.0-5.3

Il. Synthesis of Tertiary Allylamines

The synthesis of tertiary allylamines can be achieved through several strategic routes, often
leveraging the reactivity of allylic substrates or the nucleophilicity of amines.

» N-Alkylation: A classical approach involves the reaction of a secondary amine with an allyl
halide (e.g., allyl chloride or bromide). This is a standard Sn2 reaction. However, a significant
drawback of this method is the potential for over-alkylation, leading to the formation of
quaternary ammonium salts.[5]

o Reductive Amination: The reaction of a secondary amine with an a,3-unsaturated aldehyde,
such as acrolein, followed by reduction is another pathway.

o Transition Metal-Catalyzed Allylic Amination: Modern synthetic chemistry heavily relies on
transition-metal catalysis for efficient and selective C-N bond formation. The Tsuji-Trost
reaction, which uses a palladium catalyst, is a powerful method for the allylation of
nucleophiles, including secondary amines, to form tertiary allylamines.[6][7] This method
often provides high yields and excellent control over regioselectivity.[7] More recent
developments include nickel-catalyzed multicomponent coupling reactions that can build
complex allylic amines from simple alkenes, aldehydes, and amides in a single step.[8]
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General Workflow: Pd-Catalyzed Allylic Amination
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Caption: A general workflow for the synthesis of tertiary allylamines via the Tsuji-Trost reaction.

Experimental Protocol: Palladium-Catalyzed Synthesis
of an N-Allyl Amine

This protocol is adapted from the general procedure for the Tsuji-Trost reaction.[7]
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Objective: To synthesize a tertiary allylamine from a secondary amine and an allylic acetate
using a palladium catalyst.

Reagents:

o Allyl acetate (1.0 mmol)

e Secondary amine (e.g., dibenzylamine, 1.0 mmol)

o Tris(dibenzylideneacetone)dipalladium(0) [Pdz(dba)s] (0.02 mmol)
» 1,3-Bis(diphenylphosphino)propane [dppp] (0.04 mmol)

o Potassium phosphate (K2POa4) (1.1 mmol)

e Anhydrous tetrahydrofuran (THF) (5 mL)

Procedure:

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add Pdz(dba)s
(18.3 mg), dppp (16.5 mg), and anhydrous THF (5 mL).

« Stir the resulting solution at room temperature for 30 minutes. The solution should change
color, indicating the formation of the active catalyst complex.

e Add the allyl acetate (e.g., 100 mg) to the reaction mixture.
e Add the secondary amine (e.g., 197 mg) and potassium phosphate (233 mg) to the flask.

» Heat the reaction mixture to 60°C and stir for 3-5 hours, monitoring the reaction progress by
thin-layer chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature and filter it through a pad of
Celite® to remove the catalyst and inorganic salts.

» Rinse the filter pad with additional solvent (e.g., ethyl acetate).

o Combine the organic filtrates and evaporate the solvent under reduced pressure.
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 Purify the resulting crude residue by flash column chromatography on silica gel to yield the
pure tertiary allylamine product.

lll. Reactivity and Reaction Mechanisms

The reactivity of tertiary allylamines is centered on the allyl group's C=C double bond and the
adjacent allylic C-H bonds, which are weakened by the adjacent 1t-system.

The Bond Dissociation Energy (BDE) is a critical parameter for understanding this reactivity.

The BDE for an allylic C-H bond is significantly lower than that of a typical alkane C-H bond,

making it susceptible to abstraction by radicals.[9] This principle is exploited in various allylic
functionalization reactions. The cleavage of the allylic C-N bond can also occur under certain
conditions, such as through radical isomerization mediated by thiols.[10]

Table 3: Relevant Bond Dissociation Energies (BDE)

Bond BDE (kcal/mol) BDE (kJ/mol) Significance

Lower than typical C-
Primary Allylic C-H (in H bonds, making it a
87 ~364 _ _ .
propene) reactive site for radical

abstraction.[9]

A standard for
C-H (in ethane) 101.1 423.0 comparing C-H bond
strengths.[11]

Relatively weak and

can be cleaved under

Allylic C-N ~50-60 (estimated) ~210-250 - )
specific reaction
conditions.[10]

For comparison of a

CHs-NH:2 79 331

simple C-N bond.[12]

IV. Applications in Drug Development: Antifungal
Agents
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Tertiary allylamines are a cornerstone in the development of modern antifungal drugs.[13] Key
examples include Terbinafine (Lamisil®) and Naftifine, which are highly effective against a
broad spectrum of pathogenic fungi, especially dermatophytes that cause infections of the skin,
hair, and nails.[14][15]

Mechanism of Action: Inhibition of Ergosterol
Biosynthesis

The antifungal activity of tertiary allylamines stems from their specific inhibition of squalene
epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[15][16][17]

o Target Enzyme: Squalene epoxidase is responsible for converting squalene into 2,3-
oxidosqualene (squalene epoxide).[17][18]

« Inhibition: Allylamine drugs act as non-competitive inhibitors of this enzyme.[15] They exhibit
a high selectivity for the fungal enzyme over its mammalian counterpart, which is crucial for
their favorable safety profile.[17][19]

» Biochemical Consequences: The inhibition of squalene epoxidase leads to two primary
effects that are detrimental to the fungal cell:

o Ergosterol Depletion: Ergosterol, the fungal equivalent of cholesterol in mammals, is a vital
component of the fungal cell membrane, regulating its fluidity and integrity. A deficiency in
ergosterol disrupts membrane function and arrests fungal growth.[15][18]

o Squalene Accumulation: The blockage of the pathway causes the intracellular
accumulation of squalene to toxic levels.[15][17] High concentrations of squalene are
believed to interfere with membrane function and cell wall synthesis, ultimately leading to
cell death (fungicidal action).[15]
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Antifungal Mechanism of Tertiary Allylamines
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Caption: Mechanism of action for tertiary allylamine antifungal drugs.

V. Conclusion

The fundamental chemistry of tertiary allylamines is rich and varied, offering a versatile scaffold

for synthetic chemists and a potent pharmacophore for drug development professionals. Their

synthesis has evolved from classical methods to highly efficient transition-metal-catalyzed

reactions. Their reactivity, governed by the allylic functional group, provides avenues for further

chemical modification. Most importantly, their role as specific inhibitors of fungal squalene

epoxidase has established them as a critical class of antifungal agents, demonstrating a clear

and potent application of their unique chemical properties to solve significant challenges in
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medicine. A thorough understanding of their core chemistry is essential for the continued
innovation and development of new molecules based on this important structural motif.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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